molecular formula C19H24ClN3O4S B2585147 1-({1-[(4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane CAS No. 942851-96-9

1-({1-[(4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane

Cat. No.: B2585147
CAS No.: 942851-96-9
M. Wt: 425.93
InChI Key: UHUAQKDRCOYMEP-UHFFFAOYSA-N
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Description

1-({1-[(4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane is a complex organic compound characterized by its unique structural features, including a pyrazole ring, a sulfonyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[(4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-({1-[(4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 1-({1-[(4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural versatility.

Mechanism of Action

The mechanism of action of 1-({1-[(4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could play a crucial role in binding interactions, while the pyrazole ring might be involved in electronic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole: Lacks the sulfonyl and azepane groups, making it less versatile.

    4-chlorophenoxyacetic acid: A simpler structure with different reactivity and applications.

    3,5-dimethyl-1H-pyrazole: A basic pyrazole derivative without the additional functional groups.

Uniqueness

1-({1-[(4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane is unique due to its combination of a pyrazole ring, sulfonyl group, and azepane ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for a wide range of applications in research and industry.

Properties

IUPAC Name

1-[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-2-(4-chlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O4S/c1-14-19(28(25,26)22-11-5-3-4-6-12-22)15(2)23(21-14)18(24)13-27-17-9-7-16(20)8-10-17/h7-10H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUAQKDRCOYMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)Cl)C)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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